4-Tert-butyl-2-methylbenzoic acid
Overview
Description
4-Tert-butyl-2-methylbenzoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group at the fourth position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-tert-butyl-2-methyltoluene. This intermediate is then oxidized using potassium permanganate or another suitable oxidizing agent to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The starting material, 4-tert-butyl-2-methyltoluene, is subjected to controlled oxidation conditions to ensure high yield and purity of the final product. The process typically involves the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dicarboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-Tert-butyl-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The tert-butyl and methyl groups can affect the compound’s hydrophobicity and steric properties, impacting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzoic acid: Similar structure but lacks the methyl group at the second position.
2-Methylbenzoic acid: Similar structure but lacks the tert-butyl group at the fourth position.
4-Methylbenzoic acid: Similar structure but lacks the tert-butyl group and has a methyl group at the fourth position.
Uniqueness
4-Tert-butyl-2-methylbenzoic acid is unique due to the presence of both tert-butyl and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-7-9(12(2,3)4)5-6-10(8)11(13)14/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAQIFNSDBQOMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474756 | |
Record name | 4-tert-butyl-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33691-85-9 | |
Record name | 4-tert-butyl-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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